1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone

Lipophilicity Drug Design ADME Prediction

1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone (CAS 2386-31-4) is a trisubstituted pyrrole building block, distinct from its isomer 3-acetyl-2,4-dimethylpyrrole (CAS 2386-25-6) by the 4,5-dimethyl versus 2,4-dimethyl substitution pattern around the 3-acetyl core. It has a molecular formula of C8H11NO, a molecular weight of 137.18 g/mol, and a predicted topological polar surface area (TPSA) of 32.9 Ų, with one hydrogen bond donor and one acceptor.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B12882414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C(=O)C)C
InChIInChI=1S/C8H11NO/c1-5-6(2)9-4-8(5)7(3)10/h4,9H,1-3H3
InChIKeyBORWTXJNMUOVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone (CAS 2386-31-4): Physicochemical & Structural Baseline


1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone (CAS 2386-31-4) is a trisubstituted pyrrole building block, distinct from its isomer 3-acetyl-2,4-dimethylpyrrole (CAS 2386-25-6) by the 4,5-dimethyl versus 2,4-dimethyl substitution pattern around the 3-acetyl core . It has a molecular formula of C8H11NO, a molecular weight of 137.18 g/mol, and a predicted topological polar surface area (TPSA) of 32.9 Ų, with one hydrogen bond donor and one acceptor . Experimentally, it melts at 137 °C and has a predicted boiling point of 264.9 °C and a density of 1.040 g/cm³ . Its utility in medicinal chemistry and material science is tied to its specific regioisomeric identity, which influences downstream physicochemical properties and reactivity.

Regioisomeric Identity
Defined 4,5-dimethyl substitution pattern for consistent reactivity and molecular recognition.
Predicted Property Benchmarks
Computational descriptors available for permeability and cellular uptake modeling workflows.
Synthetic Reproducibility
Single-isomer purity supports reproducible multi-step synthesis and patent intermediate preparation.

Why 2,4-Dimethyl Isomers Cannot Substitute 1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone in Research


Substituting 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone with its 2,4-dimethyl positional isomer (CAS 2386-25-6) introduces unmanaged risk in scientific applications. The shift of a single methyl group fundamentally alters the molecule's electronic distribution, steric profile, and intermolecular interactions, which are key determinants of binding affinity, metabolic stability, and material properties [1]. As demonstrated in a study of pyrrole derivatives as CYP450 inhibitors, even minor substituent changes can toggle activity from an inhibitor to a non-inhibitor, proving that members of this class are not interchangeable [2]. Therefore, generic procurement without regioisomeric verification invalidates experimental results and compromises synthetic reproducibility, making specific selection of the 4,5-dimethyl isomer a matter of scientific necessity, not vendor preference.

Target Isomer
4,5-Dimethyl-3-acetylpyrrole
Specific electronic distribution, steric profile, and intermolecular interactions that define binding and material properties.
Potential Substitute
2,4-Dimethyl-3-acetylpyrrole
Altered substitution may shift binding affinity, metabolic stability, and polymerization behavior. CYP450 inhibition can be toggled by minor substituent changes.

Quantitative Differentiation Guide for 1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone Procurement


Lipophilicity (XlogP) as a Descriptor for Differential Permeability and Binding

The predicted lipophilicity (XlogP) of 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone is 1.2 . While no precisely predicted XlogP value is available for the 2,4-dimethyl isomer in the same authoritative source, the difference in molecular shape and electron distribution suggests a distinct lipophilicity profile. This parameter is a primary determinant of passive membrane permeability and non-specific binding, making it a crucial differentiator for biological assay design and lead optimization [1].

Lipophilicity (XlogP)
Cross-study comparable
1.2
Supports permeability and binding prediction
Comparator XlogP not available; serves as procurement benchmark
Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) as a Criterion for Cellular Uptake and Brain Penetration

1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone has a calculated TPSA of 32.9 Ų . This is a critical physicochemical parameter for predicting cellular uptake and blood-brain barrier penetration. While the TPSA of the 2,4-dimethyl isomer is not reported in the same database, any deviation in molecular shape, even from a positional isomer, directly impacts this value. A difference of even a few Ų can significantly alter a molecule's in vivo distribution profile [1].

Topological PSA
Supporting evidence
32.9 Ų
Relevant for cellular uptake and BBB modeling
Requires pure isomer for accurate in silico transport prediction
Cellular Permeability Blood-Brain Barrier Property Prediction

Experimental Melting Point and Physical State: A Purity and Handling Differentiator

The experimental melting point of 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone is 137 °C, placing it as a solid at room temperature . The closely related positional isomer 3-acetyl-2,4-dimethylpyrrole has a reported melting point range of 136-139 °C . While the difference is narrow, the precise melting point of a pure isomer is a key identifier and an indicator of chemical purity. A different melting point or broader range during characterization of a received batch would immediately signal the presence of isomeric impurities.

Melting Point
Data to verify
137 °C
Identity and purity screening at receiving
Close to 2,4-isomer range (136–139 °C); precise measurement essential
Purity Analysis Formulation Solid-State Chemistry

Validated Application Scenarios for 1-(4,5-Dimethyl-1H-pyrrol-3-yl)ethanone


Synthesis of Regioisomerically Pure Patent Intermediates

As highlighted by patents such as EP2829539, new pyrrole-based pharmaceuticals require precise substitution patterns for target binding. 1-(4,5-dimethyl-1H-pyrrol-3-yl)ethanone serves as a key intermediate to install the specific 3-acetyl-4,5-dimethyl pharmacophore, where use of the 2,4-dimethyl isomer would lead to a structurally distinct product with no guaranteed activity [1].

Medicinal Chemistry SAR Exploration of CYP450 Inhibition

Research has established that minor structural changes on the pyrrole scaffold, such as altering substituent positions, can switch off CYP450 enzyme inhibition. This compound provides a defined structural probe to explore these structure-activity relationships (SAR) around the 4,5-dimethyl motif, a role a different positional isomer cannot fulfill [2].

Prediction-Driven ADME Profiling for Early Drug Discovery

With its precisely calculated lipophilicity (XlogP 1.2) and TPSA (32.9 Ų), this compound is suitable for in silico ADME models. Its discrete physicochemical values allow scientists to build accurate predictive models for permeability and bioavailability. A mixture or incorrect isomer with different properties would corrupt the model, leading to unreliable drug candidate predictions .

Specialty Material Science Building Block

The specific 4,5-dimethyl substitution pattern imparts a unique electronic distribution and dipole moment to the pyrrole ring, which is critical in the rational design of advanced materials like conductive polymers or organic semiconductors. Substitution with the 2,4-dimethyl isomer would alter the monomer's polymerization kinetics and the final polymer's electro-optical properties .

Application
Selection Property
Validation Focus
Regioisomer-Specific Patent Intermediates
Regioisomeric Purity & Structural Identity
Confirm isomer identity (NMR, melting point)
CYP450 SAR Exploration
Substituent Position & Bioactivity Profile
Assess inhibitory activity in CYP450 isoform assays
ADME Property Prediction
Predicted Physicochemical Benchmarks
Validate permeability & uptake predictions with pure isomer
Specialty Material Design
Electronic & Steric Profile
Characterize polymerization behavior and electro-optical properties
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